molecular formula C10H11N3O3 B6141849 methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 71290-72-7

methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B6141849
CAS No.: 71290-72-7
M. Wt: 221.21 g/mol
InChI Key: KBDFIZVFNOVMMS-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyridine core. Its structure includes:

  • Methyl groups at positions 1 and 6 of the pyrazole ring.
  • A keto group at position 3, contributing to its tautomeric equilibrium.
  • A methyl ester substituent at position 4 of the pyridine ring.

Properties

IUPAC Name

methyl 1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-4-6(10(15)16-3)7-8(11-5)13(2)12-9(7)14/h4H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDFIZVFNOVMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NN(C2=N1)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole-Diketone Cyclization

A central method involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-amine with acetylacetone in ethanol under reflux conditions. Piperidine catalyzes the condensation, facilitating the formation of the pyridone ring.

Reaction Conditions

  • Solvent: Absolute ethanol (25 mL)

  • Catalyst: Piperidine (0.2 mL)

  • Temperature: Reflux (120°C)

  • Duration: 3 hours

  • Yield: 82%.

The product, {[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, exhibits a melting point of 235–237°C and IR peaks at 1652 cm⁻¹ (C=O) and 2216 cm⁻¹ (CN).

Mechanism

  • Knoevenagel Condensation: The amine group of the pyrazole reacts with the ketone group of acetylacetone, forming an imine intermediate.

  • Cyclization: Intramolecular attack by the pyrazole nitrogen on the electrophilic carbon of the diketone generates the pyridone ring.

  • Aromatization: Loss of water stabilizes the fused heterocyclic system.

Ethyl Bromoacetate-Mediated Esterification

Post-cyclization, the carboxylic acid at position 4 is esterified using ethyl bromoacetate. For the target methyl ester, methyl bromoacetate or methanol under acidic conditions may substitute.

Reaction Conditions

  • Reagent: Ethyl bromoacetate (0.01 mol)

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Duration: 4 hours

  • Yield: 84%.

The resultant ethyl ester analog has a melting point of 198–199°C and IR peaks at 1734 cm⁻¹ (C=O) and 2201 cm⁻¹ (CN).

Methyl Group Introduction

Alkylation at Position 1

The methyl group at position 1 originates from the pyrazole precursor. For example, 3-methyl-1-phenyl-1H-pyrazol-4-amine provides the N-methyl substituent during cyclocondensation.

Methylation at Position 6

The 6-methyl group derives from acetylacetone’s methyl substituent. Alternative routes employ pre-methylated β-ketoesters, such as methyl acetoacetate, to introduce the methyl group during cyclization.

Alternative Hydrazine-Mediated Routes

Hydrazine Hydrate Reactions

Pyrazolo[3,4-b]pyridine-5-carboxylate esters react with excess hydrazine hydrate (5 hours, reflux) to form carbohydrazides. Subsequent treatment with carbonyl compounds (e.g., phenyl isothiocyanate) yields thiosemicarbazides, which cyclize to form fused derivatives.

Example Reaction

  • Reagents: Phenyl isothiocyanate (0.001 mol)

  • Solvent: Ethanol

  • Temperature: Reflux

  • Duration: 8 hours

  • Yield: 89%.

Optimization and Yield Considerations

ParameterEffect on YieldOptimal Value
Catalyst (Piperidine)Accelerates condensation0.2–0.3 mL
Reaction TimeLonger durations improve cyclization3–8 hours
Solvent PolarityPolar solvents enhance solubilityEthanol

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹):

  • 1652 (C=O stretch of pyridone)

  • 2216 (CN stretch)

  • 3208–3364 (NH vibrations).

¹H NMR (DMSO-d₆, δ):

  • 2.43–2.63 ppm (methyl groups)

  • 6.09 ppm (pyridine CH)

  • 7.26–7.55 ppm (aromatic protons) .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Discussion :

  • The 3-oxo group in the target compound introduces tautomerism, which could influence its reactivity or binding to biological targets, whereas the analog’s 3-methyl group offers steric stability .
  • The methyl ester at position 4 (target) vs. carbohydrazide (analog) highlights divergent synthetic applications: esters are often prodrug candidates, while hydrazides are exploited in chelation or as intermediates for heterocycle synthesis .
2.2. Etodolac Methyl Ester ()
Property Target Compound Analog (Etodolac Methyl Ester)
Core Structure Pyrazolo[3,4-b]pyridine Pyrano[3,4-b]indole
Key Functional Groups Methyl ester, keto group Methyl ester, diethyl groups
Biological Relevance Potential kinase inhibition (inferred from core structure) Anti-inflammatory (via COX inhibition)

Discussion :

  • While both compounds contain methyl esters, their core structures differ significantly. The pyrazolo-pyridine system (target) is more planar and aromatic than the pyrano-indole system (etodolac derivative), which may affect binding to enzymatic pockets .
  • Etodolac’s diethyl groups and indole core are critical for cyclooxygenase (COX) inhibition, whereas the target compound’s pyrazolo-pyridine scaffold is more suited for interactions with ATP-binding sites in kinases .

Biological Activity

Methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral and anti-inflammatory effects. This article reviews the biological activity of this compound through various studies and findings.

  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 862273-50-5

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridines. For instance, compounds derived from this scaffold have shown effectiveness against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV).

A review by Bernardino et al. (2021) indicated that certain derivatives exhibited significant antiviral activities with curative rates exceeding 50% against TMV at concentrations around 500 µg/mL . The introduction of an ester group at C-5 enhanced the anti-HSV activity of these compounds. The study demonstrated that this compound could serve as a promising scaffold for developing new antiviral agents.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[3,4-b]pyridines have also been investigated. A study focused on structure–activity relationships (SAR) revealed that several derivatives inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for these inhibitors indicated promising anti-inflammatory potential .

Case Studies

Study Activity Findings
Bernardino et al. (2021)AntiviralSignificant activity against TMV and HSV with curative rates over 50% at specific concentrations.
Recent SAR StudyAnti-inflammatorySeveral derivatives showed inhibition of COX enzymes with notable IC50 values indicating potential therapeutic applications.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with viral proteins or host cell receptors to inhibit viral replication and modulate inflammatory pathways.

Q & A

Basic: What synthetic strategies are commonly employed for methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and what reaction conditions optimize cyclization?

Methodological Answer:
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including cyclization and esterification. Key steps include:

  • Cyclization Catalysts: Copper salts (e.g., CuI) or iodine are often used to promote heterocycle formation, as seen in analogous pyrazolo-pyridine syntheses .
  • Solvent Systems: Ethanol or acetic acid is preferred for their ability to stabilize intermediates and facilitate proton transfer during cyclization .
  • Esterification: Methyl ester introduction may involve transesterification of ethyl precursors (common in related compounds) under acidic or basic conditions .
    Critical Note: Reaction temperature (80–100°C) and reflux duration (12–24 hours) are crucial for yield optimization.

Advanced: How do structural modifications at the 1- and 6-positions of the pyrazolo[3,4-b]pyridine core influence biological activity?

Methodological Answer:
Substituent effects are assessed through comparative structure-activity relationship (SAR) studies:

  • Position 1 (1-methyl): Methyl groups enhance metabolic stability by reducing oxidative degradation, as observed in kinase inhibitor analogs .
  • Position 6 (6-methyl): Methylation here may sterically hinder binding to hydrophobic enzyme pockets, altering selectivity (e.g., kinase vs. phosphatase inhibition) .
  • Case Study: Fluorine or methoxy substitutions at analogous positions in related compounds (e.g., ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo derivatives) show divergent biological profiles, with methoxy groups favoring kinase inhibition .
    Data Conflict Resolution: Discrepancies in activity across studies may arise from assay conditions (e.g., pH, co-solvents) or purity of test compounds. Validate via orthogonal assays (e.g., SPR, cellular viability) .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities, with UV detection at 254 nm for pyrazolo-pyridine absorbance .
  • Spectroscopy:
    • NMR: 1H^1H-NMR (DMSO-d6) resolves methyl protons (δ 2.3–2.6 ppm) and pyridine ring protons (δ 7.8–8.2 ppm) .
    • MS: High-resolution ESI-MS confirms molecular weight (calc. for C10H11N3O3C_{10}H_{11}N_3O_3: 221.08) .
  • X-ray Diffraction: Single-crystal analysis validates spatial arrangement, critical for docking studies .

Advanced: How can researchers address solubility challenges in biological assays for this compound?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell media with surfactants (e.g., 0.1% Tween-80) to prevent aggregation .
  • Prodrug Strategies: Ester hydrolysis to the carboxylic acid (via liver microsomes or alkaline phosphatase) improves aqueous solubility for in vivo studies .
  • Data Validation: Compare solubility profiles (e.g., shake-flask method) with analogs like ethyl 3-cyclopropyl derivatives to identify structural determinants of solubility .

Advanced: What computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key parameters:
    • Protonation states (calculated at pH 7.4 using Epik).
    • Flexible residues (e.g., hinge region lysine/glutamate) .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
  • Validation: Cross-reference with experimental IC50 values from kinase inhibition assays .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation: Conduct reactions in a fume hood due to potential dust/aerosol formation during weighing .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers for incineration .

Advanced: How does the compound’s fused bicyclic system influence its pharmacokinetic properties?

Methodological Answer:

  • Bioavailability: The planar pyrazolo-pyridine core enhances membrane permeability but may reduce solubility. LogP calculations (e.g., using ChemAxon) guide lead optimization .
  • Metabolism: Methyl groups at 1- and 6-positions slow cytochrome P450-mediated oxidation, as evidenced by microsomal stability assays in related compounds .
  • Excretion: Carboxylate metabolites (via ester hydrolysis) exhibit increased renal clearance, monitored via LC-MS/MS in urine samples .

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